
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate is a chemical compound belonging to the class of imidazolium salts. It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms of the imidazole ring and a carboxylate group at the 2-position. This compound is known for its stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, allowing for nucleophilic substitution with isopropyl halides .
Industrial Production Methods
Industrial production of 1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazolium salt can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines; reactions often require the presence of a base to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to disruption of membrane integrity and cell lysis. In catalytic applications, the imidazolium salt can coordinate with metal centers, facilitating various catalytic processes through the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diisopropyl-1H-imidazol-3-ium iodide
- 1,3-Diisopropylbenzimidazolium bromide
- 1,3-Diisopropylimidazolium hydrogencarbonate
Uniqueness
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate is unique due to the presence of the carboxylate group, which imparts additional reactivity and functionality compared to other imidazolium salts. This makes it particularly useful in applications requiring specific interactions with metal centers or biological targets .
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1,3-di(propan-2-yl)imidazol-1-ium-2-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)11-5-6-12(8(3)4)9(11)10(13)14/h5-8H,1-4H3 |
InChI-Schlüssel |
ARVVOEJBGNPOFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C[N+](=C1C(=O)[O-])C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


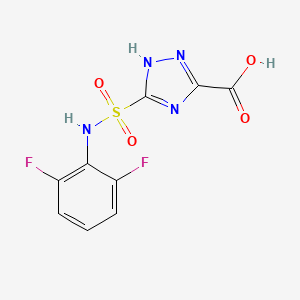
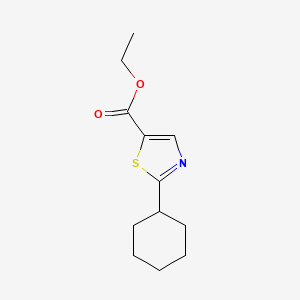
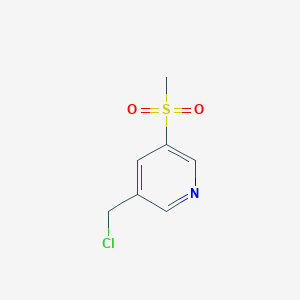
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

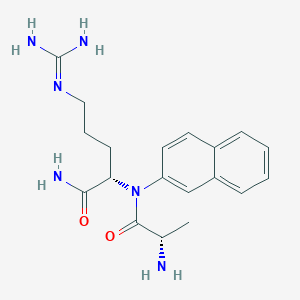

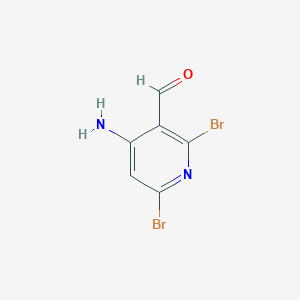
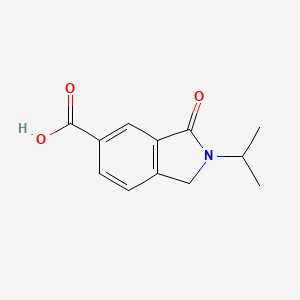
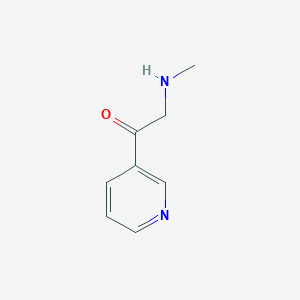
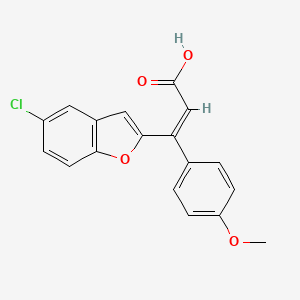
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
